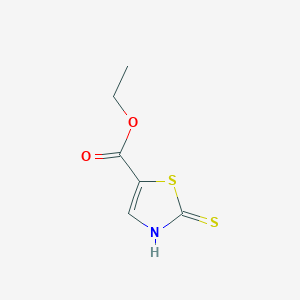

Ethyl 2-mercaptothiazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-mercaptothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-mercaptothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUBXQKQVVRFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-mercaptothiazole-5-carboxylate CAS 1485286-94-9 properties

The following technical guide provides an in-depth analysis of Ethyl 2-mercaptothiazole-5-carboxylate (CAS 1485286-94-9) , a critical heterocyclic scaffold in modern medicinal chemistry.

CAS: 1485286-94-9 | Role: Advanced Pharmaceutical Intermediate[1]

Executive Summary

Ethyl 2-mercaptothiazole-5-carboxylate is a bifunctional thiazole scaffold characterized by a nucleophilic thiol (mercapto) group at the C2 position and an electrophilic ethyl ester at the C5 position.[1] This "push-pull" electronic structure makes it a linchpin intermediate in the synthesis of Src/Abl kinase inhibitors , antimicrobials , and agrochemcials .[1] Its structural versatility allows for orthogonal functionalization—selective S-alkylation or oxidation at C2, followed by amidation or reduction at C5—enabling the rapid generation of structure-activity relationship (SAR) libraries.[1]

Physicochemical Characterization

The compound exists as a tautomeric equilibrium between the thiol and thione forms, with the thione often predominating in the solid state and polar solvents.[1]

| Property | Specification |

| IUPAC Name | Ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate |

| Molecular Formula | |

| Molecular Weight | 189.26 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 138–142 °C (Typical range for class) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |

| pKa (Predicted) | ~6.5 (Thiol group) |

| H-Bond Donors/Acceptors | 1 / 4 |

Synthetic Methodology

The most robust synthetic route utilizes a modified Hantzsch Thiazole Synthesis .[1] This protocol avoids the instability of free

Core Reaction Pathway

Precursors: Ethyl 2-chloro-3-oxopropionate (CAS 33142-21-1) and Ammonium Dithiocarbamate.[1]

Step-by-Step Protocol

-

Reagent Preparation:

-

Dissolve Ammonium Dithiocarbamate (1.1 eq) in absolute ethanol (0.5 M concentration).

-

Note: Freshly prepared dithiocarbamate is preferred to minimize trithiocarbamate impurities.[1]

-

-

Cyclocondensation:

-

Cool the solution to 0–5 °C.

-

Dropwise add Ethyl 2-chloro-3-oxopropionate (1.0 eq) over 30 minutes. The exotherm must be controlled to prevent polymerization.[1]

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Reflux the mixture for 4–6 hours to drive the dehydration and aromatization.

-

-

Work-up & Purification:

Figure 1: Hantzsch synthesis pathway via condensation of

Reactivity & Functionalization Profile

The chemical utility of CAS 1485286-94-9 lies in its ability to undergo orthogonal transformations.[1]

A. S-Alkylation (C2 Functionalization)

The thiol group is highly nucleophilic.[1] Reaction with alkyl halides in the presence of mild base (e.g.,

B. Desulfurization

Treatment with Raney Nickel or oxidation to the sulfonate followed by displacement allows for the removal of sulfur or substitution with other nucleophiles (e.g., amines), converting the 2-mercapto group into a 2-amino or 2-H derivative.[1]

C. Ester Manipulation (C5 Functionalization)

The C5 ethyl ester is less sterically hindered than C4 analogs.[1]

-

Hydrolysis: LiOH/THF yields the carboxylic acid.[1]

-

Amidation: Direct reaction with amines (catalyzed by T3P or EDC) yields thiazole-5-carboxamides, a pharmacophore seen in drugs like Dasatinib .[1]

Figure 2: Divergent synthesis pathways from the parent scaffold.[1]

Applications in Drug Discovery

Kinase Inhibition (Src/Abl)

The 2-substituted thiazole-5-carboxylate motif is a bioisostere for the pyrimidine ring found in many ATP-competitive inhibitors.[1]

-

Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the kinase hinge region.[1]

-

Strategy: The 2-mercapto group is alkylated with benzyl or aryl halides to occupy the hydrophobic pocket adjacent to the ATP binding site.[1] The 5-ester is converted to an amide to interact with the gatekeeper residue.[1]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is an ideal "fragment" for crystallographic screening.[1] It binds readily to cysteine-rich domains in target proteins via disulfide exchange or hydrophobic interactions.[1]

Handling and Safety Standards

Signal Word: WARNING GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The thiol group is susceptible to oxidative dimerization to the disulfide upon prolonged exposure to air.[1]

-

Stability: Stable in solution for 24 hours. Avoid strong oxidizing agents.[1]

-

Disposal: Incineration with scrubber for sulfur oxides (

).[1]

References

-

ChemicalBook. (2024).[1] Ethyl 2-Mercaptothiazole-5-carboxylate Properties and Safety. Retrieved from [1]

-

Fluorochem. (2024).[1][2] Product Analysis: Ethyl 2-mercaptothiazole-5-carboxylate (CAS 1485286-94-9).[1][3][4] Retrieved from [1]

-

BenchChem. (2024).[1] Synthetic Methodologies for Thiazole Carboxylates. Retrieved from [1]

-

Organic Syntheses. (2011). General methods for Thiazole Synthesis via Hantzsch Reaction. (Contextual grounding for protocol). Retrieved from [1]

Sources

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 2-Mercaptothiazole-5-carboxylate | 1485286-94-9 [chemicalbook.com]

- 4. Ethyl 2-mercaptothiazole-5-carboxylate | 1485286-94-9; 885685-70-1 | Benchchem [benchchem.com]

Technical Guide: Thione-Thiol Tautomerism of 2-Mercaptothiazole Derivatives

Executive Summary

The structural identity of 2-mercaptothiazole (2-MT) and its benzo-fused analogs (e.g., 2-mercaptobenzothiazole, MBT) is a subject of frequent misconception in drug development.[1] While nomenclature often implies a thiol (-SH) structure, experimental and theoretical evidence overwhelmingly supports the thione (NH, C=S) tautomer as the dominant species in the solid state, gas phase, and solution.[1]

However, the thiolate anion serves as the critical ambident nucleophile in synthesis, necessitating a rigorous understanding of Hard-Soft Acid-Base (HSAB) principles to control regioselectivity (S- vs. N-alkylation).[1] This guide provides the mechanistic grounding and protocols required to navigate this equilibrium.

Mechanistic Underpinnings: The Thione Dominance

The tautomerism involves the migration of a proton between the endocyclic nitrogen and the exocyclic sulfur.[1]

Thermodynamic Stability

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) consistently indicate that the thione form is more stable by approximately 5–10 kcal/mol compared to the thiol form.[1]

-

Thione Form (Major): Stabilized by thioamide resonance.[1] The N-H bond contributes electron density to the ring, maintaining aromaticity while the C=S bond acts as an electron sink.[1]

-

Thiol Form (Minor): Requires the formation of a C=N double bond, which, while allowing for heteroaromaticity, is energetically less favorable than the thioamide conjugation in this specific scaffold.[1]

Solid-State Dimerization

In the crystalline phase, 2-MT does not exist as discrete monomers.[1] X-ray diffraction (XRD) studies reveal that 2-MT forms centrosymmetric dimers linked by intermolecular N–H[1]···S hydrogen bonds . This strong intermolecular network further locks the molecule in the thione configuration, raising the energy barrier for tautomerization to the thiol form.[1]

Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the resonance structures that stabilize the thione form.

Figure 1: The thermodynamic landscape of 2-mercaptothiazole. Note that while the Thione is the stable neutral form, the Thiolate Anion is the gateway to chemical modification.

Spectroscopic Identification (Data Presentation)

Distinguishing between tautomers requires specific analytical markers.[1] The following table summarizes the key signals.

| Technique | Thione Marker (Dominant) | Thiol Marker (Rare/Absent) | Notes |

| IR / Raman | ν(N-H): Broad band ~3100–3400 cm⁻¹ν(C=S): Strong band ~1050–1200 cm⁻¹ | ν(S-H): Sharp, weak band ~2500–2600 cm⁻¹ (Usually absent) | In solid state, ν(N-H) is shifted due to H-bonding.[1][2] |

| ¹H NMR | δ(NH): Broad singlet, 12.0–13.5 ppm | δ(SH): ~3.0–4.0 ppm (Rarely observed) | NH signal disappears with D₂O exchange.[1] |

| ¹³C NMR | C=S: Deshielded, ~180–190 ppm | C-S: ~160–170 ppm | The C2 carbon shift is the most reliable indicator.[1] |

| XRD | C-S Bond Length: ~1.68 Å (Double bond character) | C-S Bond Length: ~1.75 Å (Single bond character) | Definitive proof for solid-state configuration.[1] |

Synthetic Implications: Regioselectivity

While the thione is the stable ground state, chemical reactions (specifically alkylations) proceed via the thiolate anion (generated by bases like K₂CO₃, NaH, or Et₃N).[1] This anion is an ambident nucleophile , possessing electron density on both the Nitrogen and the Sulfur.[1]

HSAB Theory Application

-

Sulfur (Soft Base): Large, polarizable orbital.[1] Prefers reacting with soft acids (e.g., alkyl iodides, benzyl bromides).[1]

-

Nitrogen (Hard Base): Small, high charge density.[1] Prefers reacting with hard acids (e.g., protons, acyl chlorides).[1]

Outcome: Under standard nucleophilic substitution conditions (S_N2) with alkyl halides, S-alkylation is kinetically and thermodynamically favored, yielding thioethers.[1] N-alkylation typically requires specific "hard" electrophiles or solvent manipulation.[1]

Figure 2: Regioselectivity pathways based on HSAB principles. Standard alkylation conditions overwhelmingly favor the green path (S-alkylation).

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio (Solution State)

Use this protocol to validate the structural form in a new formulation or solvent system.

-

Preparation: Dissolve 10 mg of the 2-MT derivative in 0.6 mL of DMSO-d6 (polar aprotic) and a second sample in CDCl₃ (non-polar, if soluble).

-

Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (d1) of at least 5 seconds to ensure integration accuracy of exchangeable protons.

-

Analysis:

-

Verification: Add 1 drop of D₂O to the NMR tube and shake.

-

Result: Disappearance of the 12+ ppm signal confirms it is an exchangeable proton (NH), distinct from CH aromatic signals.[1]

-

Protocol B: Regioselective S-Alkylation (Synthesis of Thioethers)

Standard operating procedure for converting 2-MT to S-alkyl derivatives.

-

Reagents: 2-Mercaptothiazole (1.0 eq), Alkyl Halide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF (0.5 M concentration).[1]

-

Activation: Charge a round-bottom flask with 2-MT, K₂CO₃, and solvent. Stir at Room Temperature (RT) for 30 minutes.

-

Mechanistic Note: The solution may turn slight yellow, indicating the formation of the thiolate anion .[1]

-

-

Addition: Add the Alkyl Halide dropwise.[1]

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the S-alkylated product is usually less polar than the starting thione).[1]

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

-

QC Check: The product ¹H NMR should lack the 12.0 ppm NH signal, confirming substitution.[1]

-

References

-

Mohamed, T. A., et al. (2008).[1][4] "Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations." Journal of Molecular Structure. [1]

-

Stoyanov, S., et al. (2002).[1] "Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptobenzothiazole." Journal of Physical Chemistry A. [1]

-

Hu, P. Z., et al. (2010).[1] "Two Novel Crystal Structures of 2-Mercapto-1,3,4-thiadiazole Complexes." Journal of Chemical Crystallography.

-

Reynard, G., et al. (2022).[1][5] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.

-

Pearson, R. G. (1963).[1] "Hard and Soft Acids and Bases."[1] Journal of the American Chemical Society.[1]

Sources

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Chemical structure and stability of ethyl 2-mercapto-1,3-thiazole-5-carboxylate

This guide details the chemical architecture, synthesis, and stability profile of ethyl 2-mercapto-1,3-thiazole-5-carboxylate (CAS 1485286-94-9). It is designed for medicinal chemists and process scientists utilizing this scaffold for drug discovery, specifically as a precursor for xanthine oxidase inhibitors and diverse anti-infective agents.

Chemical Identity & Structural Dynamics[1]

Ethyl 2-mercapto-1,3-thiazole-5-carboxylate is a heterocyclic building block characterized by a 5-membered thiazole ring substituted with an ester group at position 5 and a sulfur-containing moiety at position 2.

| Property | Specification |

| IUPAC Name | Ethyl 2-sulfanyl-1,3-thiazole-5-carboxylate |

| CAS Number | 1485286-94-9 |

| Molecular Formula | C₆H₇NO₂S₂ |

| Molecular Weight | 189.26 g/mol |

| SMILES | CCOC(=O)C1=CN=C(S)S1 |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Tautomeric Equilibrium (Thione vs. Thiol)

A critical feature of 2-mercaptothiazoles is the prototropic tautomerism between the thiol (SH) and thione (NH) forms. While often referred to as "2-mercapto," structural evidence (X-ray crystallography and solution-phase NMR) suggests the thione tautomer (ethyl 2-thioxo-2,3-dihydrothiazole-5-carboxylate) is the dominant species in the solid state and in polar solvents.

-

Thione Form: Favored by the resonance stabilization of the thioamide moiety [-NH-C(=S)-].

-

Thiol Form: Favored only in highly alkaline conditions (as the thiolate anion) or specific non-polar environments.

Implication for Reactivity:

-

S-Alkylation: Despite the thione dominance, reaction with alkyl halides typically occurs at the sulfur atom (S-alkylation) due to the higher nucleophilicity of sulfur compared to nitrogen, driven by the restoration of aromaticity in the thiazole ring.

-

N-Alkylation: Can occur as a competitive side reaction if hard electrophiles or specific bases are used.

Caption: Tautomeric equilibrium favoring the thione form and subsequent reactivity pathways via the thiolate anion.

Synthesis Protocol

The synthesis of ethyl 2-mercapto-1,3-thiazole-5-carboxylate avoids the use of unstable alpha-formyl chloroacetate. Instead, it utilizes ethyl 3-ethoxyacrylate as a stable equivalent, reacting with a halogen source and a sulfur donor.

Reagents & Materials[3][4]

-

Halogen Source: N-Bromosuccinimide (NBS) or Bromine (Br₂).

-

Sulfur/Cyclization Agent: Ammonium dithiocarbamate (prepared in situ from CS₂ + NH₃) or Ammonium thiocyanate (requires hydrolysis). Note: For the mercapto derivative, ammonium dithiocarbamate is the direct route.

-

Solvent: Ethanol/Water (1:1) or THF/Water.[2]

Step-by-Step Methodology

This protocol is adapted from the Hantzsch thiazole synthesis logic, optimized for the 5-carboxylate substitution pattern.

-

Halogenation (Activation):

-

Cyclization:

-

Add Ammonium Dithiocarbamate (1.2 eq) to the reaction mixture. (Alternatively, add CS₂ followed by excess aqueous ammonia).

-

Heat the mixture to 70–80°C for 2–3 hours.

-

Observation: The solution will darken, and a precipitate may begin to form.

-

Mechanism:[3][4][5] Nucleophilic attack of the dithiocarbamate sulfur on the alpha-carbon, followed by intramolecular condensation and elimination of ethanol/water to close the ring.

-

-

Isolation & Purification:

-

Acidify slightly with dilute HCl (to pH ~3) to ensure the product is in the neutral thione/thiol form (protonated).

-

Filter the resulting solid.[2]

-

Wash the cake with cold water (3x) to remove inorganic salts and succinimide byproducts.

-

Recrystallization: Purify by recrystallization from hot Ethanol or an Ethanol/Water mixture.

Caption: Synthesis workflow via modified Hantzsch cyclization using ethyl 3-ethoxyacrylate.

Stability Profile & Degradation Pathways

Understanding the stability of this compound is vital for storage and formulation. The molecule possesses three reactive centers: the ester, the thiazole ring, and the mercapto group.

Primary Degradation Modes

| Degradation Type | Trigger | Mechanism | Product |

| Oxidation | Air/O₂, Metal ions | Oxidative coupling of thiol groups. | Disulfide Dimer: Bis(5-ethoxycarbonylthiazol-2-yl)disulfide. |

| Hydrolysis | High pH (>9), Moisture | Nucleophilic attack on the ester carbonyl. | Carboxylic Acid: 2-Mercapto-1,3-thiazole-5-carboxylic acid. |

| Desulfurization | Raney Ni, Strong Reduction | Removal of the exocyclic sulfur. | Ethyl 1,3-thiazole-5-carboxylate.[7] |

Forced Degradation Study Protocol (Validation)

To validate the stability of a batch, perform the following stress tests analyzed via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

-

Oxidative Stress: Treat sample with 3% H₂O₂ at RT for 2 hours.

-

Expected Result: Decrease in main peak; appearance of a later-eluting peak (dimer).

-

-

Base Hydrolysis: Treat with 0.1N NaOH at RT for 1 hour.

-

Expected Result: Rapid conversion to the more polar carboxylic acid (earlier eluting peak).

-

-

Thermal Stability: Store solid at 60°C for 7 days.

-

Expected Result: Minimal degradation (<1%) if dry. Moisture accelerates hydrolysis.

-

Caption: Major degradation pathways: Oxidative dimerization and base-catalyzed ester hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 13.8 ppm (br s, 1H): NH proton (Thione form). Note: If thiol form were dominant, SH would appear sharp around 3-4 ppm, but broad downfield signal confirms thione.

-

δ 8.1 ppm (s, 1H): C4-H (Thiazole ring proton).

-

δ 4.25 ppm (q, 2H): Ethyl CH₂.

-

δ 1.28 ppm (t, 3H): Ethyl CH₃.

-

Infrared Spectroscopy (IR)

-

3100–2800 cm⁻¹: N-H stretch (broad, indicating H-bonding in thione form).

-

1710 cm⁻¹: C=O stretch (Ester).

-

1250 cm⁻¹: C=S stretch (Thione character).

References

-

Gewald Reaction & Thiazole Synthesis

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

-

Source:

-

Tautomerism of 2-Mercaptothiazoles

- A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (Confirms thione dominance in thiazole systems).

-

Source:

-

Synthesis Precursors (Ethyl 3-ethoxyacrylate)

- Ethyl 3-ethoxyacryl

-

Source:

-

Stability of Mercaptothiazoles

-

Stability of the mercaptobenzothiazole compounds in vehicle and buffer.[8]

-

Source:

-

Sources

- 1. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 6. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Selective S-Alkylation of Ethyl 2-mercaptothiazole-5-carboxylate

Introduction: The Significance of S-Alkylated Thiazoles in Modern Drug Discovery

Thiazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The targeted functionalization of the thiazole ring is a cornerstone of drug design, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, the S-alkylation of 2-mercaptothiazoles is a crucial transformation, yielding thioether derivatives that are key intermediates in the synthesis of novel therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. This application note provides a detailed, field-proven protocol for the selective S-alkylation of ethyl 2-mercaptothiazole-5-carboxylate, a versatile building block in drug development. We will delve into the mechanistic rationale behind the procedural choices, ensuring a robust and reproducible methodology for researchers in the pharmaceutical and chemical sciences.

Core Principles: Mechanistic Insights into Selective S-Alkylation

The selective S-alkylation of 2-mercaptothiazoles hinges on the differential nucleophilicity of the sulfur and nitrogen atoms within the thiazole ring. The reaction proceeds via a nucleophilic substitution mechanism, typically SN2, where a deprotonated thiol acts as the nucleophile, attacking an alkyl halide electrophile.

Tautomerism and Nucleophilicity

Ethyl 2-mercaptothiazole-5-carboxylate exists in a tautomeric equilibrium between the thiol and thione forms. In the presence of a base, the thiol proton is abstracted to form a thiolate anion. This anion is a soft nucleophile, and according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, it will preferentially react with soft electrophiles, such as the sp3-hybridized carbon of an alkyl halide. The nitrogen atom in the thiazole ring, being a harder nucleophile, is less reactive towards these soft electrophiles under mild basic conditions.

Controlling Regioselectivity: S- vs. N-Alkylation

While S-alkylation is generally favored under kinetically controlled conditions with mild bases and at moderate temperatures, N-alkylation can become a competing side reaction. Factors that can influence the regioselectivity include:

-

Base Strength: Stronger bases can lead to the formation of a dianion or increase the nucleophilicity of the ring nitrogen, favoring N-alkylation. Milder bases like potassium carbonate or sodium bicarbonate are therefore preferred for selective S-alkylation.

-

Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are excellent choices as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile as strongly as protic solvents would.

-

Reaction Temperature: Higher temperatures can provide the activation energy needed for the thermodynamically more stable N-alkylated product to form. Therefore, maintaining a moderate temperature is crucial for selectivity.

Experimental Protocol: S-Alkylation of Ethyl 2-mercaptothiazole-5-carboxylate

This protocol provides a general method for the S-alkylation of ethyl 2-mercaptothiazole-5-carboxylate with a representative alkyl halide, methyl iodide. The procedure can be adapted for other primary alkyl halides.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| Ethyl 2-mercaptothiazole-5-carboxylate | 1485286-94-9 | 189.24 | >95% | BLD Pharm[1] |

| Methyl Iodide | 74-88-4 | 141.94 | >99% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Acros Organics |

| Acetone (anhydrous) | 67-64-1 | 58.08 | >99.8% | Fisher Chemical |

| Ethyl Acetate | 141-78-6 | 88.11 | HPLC | J.T. Baker |

| Hexane | 110-54-3 | 86.18 | HPLC | EMD Millipore |

| Saturated Sodium Bicarbonate Solution (aq.) | N/A | N/A | N/A | Lab Prepared |

| Brine (Saturated Sodium Chloride Solution, aq.) | N/A | N/A | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Alfa Aesar |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-mercaptothiazole-5-carboxylate (1.0 eq, e.g., 1.89 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).

-

Solvent Addition: Add 40 mL of anhydrous acetone to the flask.

-

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Addition of Alkylating Agent: Add methyl iodide (1.2 eq, e.g., 0.75 mL, 12 mmol) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 56°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the S-alkylated product.

-

If necessary, further purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[2]

-

Characterization of the Product (Ethyl 2-(methylthio)thiazole-5-carboxylate)

-

Appearance: Pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.1 (s, 1H, thiazole-H4), 4.3 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.7 (s, 3H, -SCH₃), 1.3 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~162.0 (C=O), 158.0 (C2), 145.0 (C4), 125.0 (C5), 61.0 (-OCH₂CH₃), 15.0 (-SCH₃), 14.0 (-OCH₂CH₃).

-

IR (ATR, cm⁻¹): ~1710 (C=O stretch), ~1530 (C=N stretch). The absence of a broad S-H stretch around 2550 cm⁻¹ confirms the S-alkylation.

Visualizing the Workflow

The following diagram illustrates the key steps in the S-alkylation protocol.

Caption: General laboratory workflow for the S-alkylation of ethyl 2-mercaptothiazole-5-carboxylate.

Expected Outcomes with Various Alkylating Agents

The described protocol is versatile and can be adapted for a range of primary alkyl halides. Below is a table summarizing the expected products and typical reaction times.

| Alkylating Agent | Expected Product | Typical Reaction Time (Reflux in Acetone) |

| Methyl Iodide | Ethyl 2-(methylthio)thiazole-5-carboxylate | 2-4 hours |

| Ethyl Bromide | Ethyl 2-(ethylthio)thiazole-5-carboxylate | 3-5 hours |

| Benzyl Bromide | Ethyl 2-(benzylthio)thiazole-5-carboxylate | 2-4 hours |

| Allyl Bromide | Ethyl 2-(allylthio)thiazole-5-carboxylate | 2-3 hours |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Insight: Ensure all reagents and the solvent are anhydrous. Water can hydrolyze the ester and interfere with the reaction.

-

Solution: Use freshly dried acetone and anhydrous potassium carbonate.

-

-

Formation of N-Alkylated Byproduct:

-

Insight: This may occur if the reaction temperature is too high or a stronger base is inadvertently used.

-

Solution: Maintain a gentle reflux and ensure the use of a mild base like K₂CO₃ or NaHCO₃. If N-alkylation persists, consider running the reaction at room temperature for a longer duration.

-

-

Incomplete Reaction:

-

Insight: The alkylating agent may be of poor quality or the reaction may not have been run for a sufficient amount of time.

-

Solution: Check the purity of the alkyl halide and extend the reaction time, continuing to monitor by TLC.

-

Conclusion

The S-alkylation of ethyl 2-mercaptothiazole-5-carboxylate is a fundamental and highly valuable transformation in the synthesis of novel heterocyclic compounds for drug discovery. The protocol detailed herein, grounded in a solid mechanistic understanding, provides a reliable and reproducible method for achieving high yields of the desired S-alkylated products with excellent regioselectivity. By carefully controlling the reaction parameters, researchers can effectively utilize this versatile building block to advance their synthetic programs.

References

-

Wu, F.-L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555–1580. [Link][2][3][4]

-

Wrobel, K., Bednarski, P., & Pisarski, B. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 235. [Link]

-

Fizer, M., Fizer, O., & Lendel, V. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 129021. [Link]

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2019). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 3(4), 448-459. [Link]

-

Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Mercaptothiazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 2-mercaptothiazole and its derivatives. As a Senior Application Scientist, I understand the unique challenges presented by the thiol group in these versatile heterocycles. A primary frustration is their propensity to form disulfide-linked dimers, leading to impure samples, compromised reaction yields, and confounding biological data. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and prevent these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dimerization of 2-mercaptothiazole derivatives.

Q1: What is disulfide dimerization and why does it happen to my 2-mercaptothiazole compounds?

Answer: Disulfide dimerization is an oxidation reaction where two thiol (-SH) groups from separate 2-mercaptothiazole molecules couple to form a disulfide bond (S-S), creating a new, larger molecule (the dimer).[1] The sulfur-hydrogen bond in a thiol is relatively weak (bond strength of ~365 kJ/mol) and acidic (pKa ~7-11), making it susceptible to oxidation.[2] The process is often initiated by the formation of a thiolate anion (S-), which is a highly reactive nucleophile. This anion can then react with an oxidized sulfur species or a free radical, ultimately leading to the disulfide.[1] This reaction is a common pathway for many thiols, not just those on a thiazole ring.[2][3]

Q2: What common laboratory conditions trigger this unwanted dimerization?

Answer: Several factors can accelerate the oxidation of thiols to disulfides. The most common culprits in a research setting are:

-

Oxygen: Atmospheric oxygen is the most prevalent oxidant. Reactions or solutions left open to the air are at high risk.

-

pH: Basic conditions (pH > 7) deprotonate the thiol to form the more reactive thiolate anion, significantly increasing the rate of oxidation.[4] Conversely, acidic conditions can help stabilize the thiol form.[4][5]

-

Light: Ultraviolet (UV) light can initiate the formation of free radicals, which catalyze the oxidation process.[1]

-

Heat: Increased temperature can provide the activation energy needed to speed up the oxidation reaction.[1]

-

Trace Metal Ions: Certain metal ions can act as catalysts for the oxidation of thiols.

Q3: How can I quickly determine if my sample has dimerized?

Answer: The presence of the disulfide dimer, such as 2,2'-dibenzothiazyl disulfide (MBTS), can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is a highly effective method.[6][7][8] The dimer is significantly less polar than the monomeric thiol and will therefore have a longer retention time. Comparing the chromatogram of your sample to a known standard of the dimer and monomer will provide a definitive answer. Mass spectrometry can also easily identify the dimer by its expected molecular weight, which will be double that of the monomer minus two hydrogen atoms.

Q4: My compound seems to be dimerizing upon storage. What is the first and simplest thing I should do?

Answer: The most immediate and effective strategy for preventing dimerization during storage is to mitigate exposure to oxygen and light. Store your 2-mercaptothiazole derivative as a solid in a tightly sealed amber vial. Before sealing, purge the vial with an inert gas like argon or nitrogen to displace any air. For long-term storage, keeping it in a freezer at -20°C or below will also slow down any potential degradation pathways.

Troubleshooting Guides: Scenarios & Solutions

This section provides in-depth, scenario-based troubleshooting for preventing dimerization during common laboratory workflows.

Scenario 1: Dimerization Detected in Stored Solutions

Problem: You've prepared a solution of a 2-mercaptothiazole derivative for an experiment, but after a short period, analytical tests show the presence of the disulfide dimer.

Causality Analysis: Solutions provide the mobility for molecules to interact, and dissolved oxygen is a primary culprit. The choice of solvent and its pH are critical factors that can either stabilize the thiol or promote its oxidation. For instance, studies have shown that in a buffer solution at a pH of 6.5, 2-mercaptobenzothiazole is readily converted into its disulfide dimer.[6]

Workflow for Preparing and Storing Stable Thiol Solutions

Caption: Workflow for preparing stable solutions of 2-mercaptothiazole derivatives.

Recommended Mitigation Strategies

| Strategy | Mechanism of Action | Recommended Concentration/Condition |

| pH Control | Maintains the protonated thiol form (-SH), which is less susceptible to oxidation than the thiolate anion (-S⁻).[4] | Buffer solutions to pH < 6.0. Avoid basic conditions. |

| Inert Atmosphere | Removes molecular oxygen, a primary oxidant, from the solution's headspace and solvent. | Purge with Argon or Nitrogen gas. |

| Use of Antioxidants | Sacrificially react with oxidants or free radicals, protecting the thiol. | Glutathione (GSH) can reduce the disulfide back to the thiol.[6] Butylated hydroxytoluene (BHT) is a radical scavenger. Add in catalytic amounts (e.g., 0.1 mol%). |

| Solvent Choice | Aprotic solvents (e.g., THF, Dioxane) are less likely to facilitate proton transfer and subsequent oxidation compared to protic solvents. | Use freshly distilled, anhydrous, and degassed aprotic solvents where possible. |

Scenario 2: Dimerization as a Major Byproduct in a Chemical Reaction

Problem: You are performing a reaction where the 2-mercaptothiazole derivative is a starting material, but you are isolating the disulfide dimer as a significant byproduct, lowering the yield of your desired product.

Causality Analysis: The reaction conditions themselves—such as the presence of a base, oxidizing agents, or elevated temperatures—can create an environment ripe for dimerization. The thiol group is more nucleophilic than a corresponding alcohol and can interfere with many reactions if not properly managed.[2] The most robust solution in synthesis is often to temporarily "mask" or protect the thiol group.

Strategy: Thiol Protection and Deprotection

A common and effective protecting group for thiols is the trityl (triphenylmethyl, Tr) group.[9] It is bulky, preventing the sulfur from reacting, and can be removed under acidic conditions that often leave other functional groups intact.

Caption: Experimental workflow using a thiol protecting group strategy.

Protocol: Trityl Protection of a 2-Mercaptothiazole Derivative

Objective: To protect the thiol group as a trityl thioether to prevent dimerization during a subsequent reaction.

Materials:

-

2-Mercaptothiazole derivative

-

Trityl chloride (Tr-Cl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

-

Dissolution: Dissolve the 2-mercaptothiazole derivative (1.0 eq) in anhydrous DCM.

-

Base Addition: Add the base (e.g., Et₃N, 1.2 eq) to the solution and stir for 5 minutes.

-

Protection: In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous DCM. Transfer this solution slowly via cannula or syringe to the reaction flask.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting trityl-protected compound by flash column chromatography. The protected compound is now stable to many non-acidic reaction conditions.

Note: After your desired synthesis is complete, the trityl group can be removed by treating the protected product with trifluoroacetic acid (TFA) in DCM, often in the presence of a scavenger like triisopropylsilane (TIPS) to capture the released trityl cation.[9]

References

- Kocienski, P. J. (n.d.). Thiol Protecting Groups. Chapter 5. This document was downloaded for personal use only. Unauthorized distribution is strictly prohibited.

-

Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13, 3202-3205. Available from: [Link]

-

Fregert, S., & Trulsson, L. (1978). Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 4(3), 161-166. Available from: [Link]

-

(n.d.). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. ResearchGate. Request PDF. Available from: [Link]

-

(2022, August 17). How to protect thiol group? ResearchGate. Available from: [Link]

-

Chipinda, I., Hettick, J. M., & Siegel, P. D. (2008). Mercaptobenzothiazole allergenicity-role of the thiol group. Cutaneous and Ocular Toxicology, 27(2), 119-128. Available from: [Link]

-

(n.d.). 2-Mercaptobenzothiazole Disulfide (MBTS) - analysis. Analytice. Available from: [Link]

-

(n.d.). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. DTIC. Available from: [Link]

-

(n.d.). Inhibition performance of 2-mercaptobenzothiazole derivatives in CO2 saturated solution and its adsorption behavior at Fe surface. ResearchGate. Request PDF. Available from: [Link]

-

(n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Request PDF. Available from: [Link]

-

Abdel-Hamid, A. M., Soliman, A. F., & El-Zahab, M. M. A. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Molecules, 26(9), 2568. Available from: [Link]

-

Wang, F., Xi, C., Wang, Z., & Tu, T. (2012). Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Green Chemistry, 14(9), 2411-2414. Available from: [Link]

-

Chipinda, I., Hettick, J. M., & Siegel, P. D. (2007). The Role of Thiols and Disulfide Formation in Mercaptobenzothiazole Allergenicity. CDC Stacks. Available from: [Link]

-

(n.d.). 2-MERCAPTOBENZOTHIAZOLE. IARC Publications. Available from: [Link]

-

Noguchi, N., Saito, Y., & Niki, E. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants & Redox Signaling, 39(10-12), 728-743. Available from: [Link]

-

(2023, April 25). Protecting Thiol Group in Presence of Alcohol. Reddit. Available from: [Link]

-

(n.d.). Thiol-based antioxidants. ResearchGate. Available from: [Link]

-

(2014). 2-Mercapto- benzothiazole (MBT). Miljøstyrelsen. Available from: [Link]

-

(n.d.). The role of thiol intermediates in 2‐mercaptobenzothiazole accelerated sulfur vulcanization of rubber model compounds. ResearchGate. Request PDF. Available from: [Link]

-

Bose, K., & Clark, A. C. (2003). pH effects on the stability and dimerization of procaspase-3. Protein Science, 12(7), 1475-1485. Available from: [Link]

-

Dalle-Donne, I., Rossi, R., Colombo, G., Giustarini, D., & Milzani, A. (2009). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(10), 1055-1066. Available from: [Link]

-

Sharma, P., & Kumar, A. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. International Journal of Medicinal Chemistry. Available from: [Link]

-

(n.d.). Determination of mercaptobenzothiazole disulfide purity by reversed phase high performance liquid chromatography. ResearchGate. Available from: [Link]

-

Hansen, J. M., Go, Y.-M., & Jones, D. P. (2017). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Antioxidants, 6(1), 1. Available from: [Link]

-

Gries, W., Leng, G., & Uter, W. (2015). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. The MAK Collection for Occupational Health and Safety, 5(3). Available from: [Link]

-

Sharma, A., & Singh, A. (2021). Effect of pH on stability of dimer structure of the main protease of coronavirus-2. Journal of Biomolecular Structure and Dynamics, 39(15), 5521-5530. Available from: [Link]

-

(n.d.). The influence of pH on the structure and stability of the Grb2 dimer reveals changes in the inter-domain and molecular interaction: Could it be a modulation mechanism? ResearchGate. Available from: [Link]

-

An, Y., & Zhang, H. (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry, 28(9), 1818-1828. Available from: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. www2.mst.dk [www2.mst.dk]

- 6. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Mercaptobenzothiazole Disulfide (MBTS) - analysis - Analytice [analytice.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Recrystallization Solvents for Thiazole Ester Derivatives

As a Senior Application Scientist, this guide is designed to provide you with the foundational principles, practical methodologies, and in-depth troubleshooting advice required for the successful recrystallization of thiazole ester derivatives. The inherent structural diversity of these compounds presents unique purification challenges, making a systematic and well-understood approach to solvent selection paramount for achieving high purity and yield.

Part 1: Foundational Principles of Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the driving force for crystallization. For thiazole ester derivatives, the selection process is guided by the molecule's distinct polarity, which is influenced by the aromatic thiazole ring, the polar ester group, and any additional substituents.

Key Solvent Characteristics:

-

Solubility Profile : The compound of interest should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[1]

-

Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[2]

-

Boiling Point : The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[3]

-

Inertness : The solvent must be chemically inert and not react with the target compound.[2][4]

-

Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4]

Part 2: Solvent Selection Guide for Thiazole Ester Derivatives

Thiazole esters possess a moderate to high degree of polarity due to the presence of nitrogen and sulfur heteroatoms, the carbonyl group of the ester, and the potential for hydrogen bonding.[5][6][7] A good starting point for solvent screening involves testing solvents across a range of polarities.

Table 1: Common Recrystallization Solvents & Their Applicability

| Solvent | Polarity Index (P') | Boiling Point (°C) | Suitability for Thiazole Ester Derivatives |

| Non-Polar | |||

| Hexane / Heptane | 0.1 | 69 / 98 | Generally poor solvents on their own. Excellent as "anti-solvents" in mixed-solvent systems to induce precipitation.[8] |

| Toluene | 2.4 | 111 | Can be effective for less polar derivatives. The aromatic nature can interact favorably with the thiazole ring. |

| Intermediate Polarity | |||

| Ethyl Acetate | 4.4 | 77 | Often an excellent choice. The ester functional group in the solvent can effectively solvate the thiazole ester.[9] |

| Dichloromethane (DCM) | 3.1 | 40 | High solubility for many derivatives, but its low boiling point may not provide a sufficient solubility gradient. |

| Acetone | 5.1 | 56 | A strong, polar aprotic solvent. Can be a good choice, but its high solvency at room temperature may reduce yield. |

| Polar Protic | |||

| Isopropanol | 3.9 | 82 | Good general-purpose solvent. Less polar than ethanol or methanol, often providing a better solubility curve. |

| Ethanol | 4.3 | 78 | A very common and effective choice, particularly when mixed with water to fine-tune polarity.[8] |

| Methanol | 5.1 | 65 | High polarity; may dissolve the compound too well at room temperature, but useful for highly polar derivatives. |

| Water | 10.2 | 100 | Typically, thiazole esters have low solubility in water. It is an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone.[8] |

Polarity Index values are relative measures; sources may vary slightly.[10][11][12]

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of thiazole ester derivatives in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid before it has a chance to crystallize.[13] This is common if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities depressing the melting point.[3]

-

Immediate Causality & Solution: The system's temperature is above the compound's melting point at the point of saturation.

-

Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[13]

-

Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent or solvent mixture.

-

Promote Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[3] Slow cooling ensures the solution becomes supersaturated at a temperature below the compound's melting point.

-

Q2: No crystals have formed, even after cooling the solution in an ice bath. What went wrong?

Answer: This is one of the most frequent issues and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.

-

Scenario A: Excessive Solvent Use

-

Causality: The solution is not saturated enough for crystals to form, even at low temperatures.[14] A common mistake is adding too much solvent initially to dissolve the compound.[15]

-

Solution: Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again. Be cautious not to evaporate too much, which could cause the product to precipitate out of the hot solution.[3]

-

-

Scenario B: Supersaturation

-

Causality: The solution is saturated, but there are no nucleation sites for crystal growth to begin.

-

Solutions:

-

Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic imperfections on the glass provide a surface for nucleation.[14]

-

Seed Crystal: If available, add a tiny crystal from a previous batch. This provides a perfect template for crystal growth.[14]

-

-

Q3: My crystal yield is very low. How can I improve recovery?

Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[13]

-

Causality & Solutions:

-

Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low recovery.[14] Always use the minimum amount of hot solvent required to fully dissolve the compound.

-

High Cold-Solvent Solubility: The chosen solvent may be too effective at dissolving the compound even when cold. Perform initial solubility tests to find a solvent where the compound is nearly insoluble at 0 °C.

-

Premature Filtration: Ensure the solution is thoroughly chilled in an ice bath (typically for at least 20-30 minutes) to maximize crystal precipitation before filtration.

-

Washing Step Losses: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or excessive amounts of solvent will redissolve a portion of your purified product.[14]

-

Q4: My final product is still colored, but I know the pure compound is colorless.

Answer: This indicates the presence of colored, soluble impurities that co-crystallized with your product.

-

Causality & Solution: The impurities have similar solubility properties to your target compound.

-

Activated Charcoal Treatment: Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. Charcoal has a high surface area that adsorbs large, colored impurity molecules.

-

Important Caveats:

-

Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.

-

Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let the solution cool slightly first.

-

You must perform a hot filtration after using charcoal to remove it from the solution before cooling.

-

-

Part 4: Systematic Troubleshooting Workflow

When an experiment fails, a logical progression of steps can quickly identify and solve the problem. The following workflow illustrates this decision-making process.

Caption: Troubleshooting workflow for common recrystallization issues.

Part 5: Advanced Protocol: Mixed-Solvent Recrystallization

Often, no single solvent provides the ideal solubility profile. A mixed-solvent system can be highly effective.[16] This technique uses a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[17][18]

Objective: To purify a thiazole ester derivative that is too soluble in Solvent A (e.g., ethanol) and poorly soluble in Solvent B (e.g., water).

Step-by-Step Methodology:

-

Preparation: Place the impure thiazole ester derivative into an Erlenmeyer flask.

-

Dissolution: Heat a beaker of the "good" solvent (Solvent A: ethanol) to its boiling point. Add the minimum amount of hot Solvent A dropwise to the flask containing your compound until the solid just dissolves.[19] Keep the solution hot during this process.

-

Reaching Saturation: While keeping the solution hot, add the "anti-solvent" (Solvent B: water) dropwise. You will reach a point where the solution becomes faintly and persistently cloudy (turbid).[17][19] This turbidity is the point of saturation, where your compound is beginning to precipitate.

-

Clarification: Add 1-2 drops of the hot "good" solvent (Solvent A) back into the mixture until the cloudiness just disappears. The solution is now perfectly saturated at that temperature.[17]

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

-

Collection & Washing: Collect the crystals via vacuum filtration using a Büchner funnel.[20] Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for the recrystallization).

-

Drying: Dry the purified crystals thoroughly to remove all traces of the solvents.

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Recrystallization using two solvents. YouTube. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

-

MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Scientific Reports. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

Kinoshita, T., et al. (2021). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Molecules. MDPI. Retrieved from [Link]

-

ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

-

Siddiqui, H. L., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. shodex.com [shodex.com]

- 11. Polarity Index [macro.lsu.edu]

- 12. organometallics.it [organometallics.it]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ocw.mit.edu [ocw.mit.edu]

Validation & Comparative

The Thione-Thiol Tautomerism: An IR Spectroscopy Guide for Drug Discovery

Executive Summary

In drug development, particularly with heterocyclic compounds like thioureas, thioamides, and mercaptopurines (e.g., 6-mercaptopurine), the structural assignment of the sulfur moiety is critical. The sulfur atom can exist in two tautomeric forms: the thione (C=S) or the thiol (S-H) . This distinction dictates hydrogen bonding capacity, solubility, and binding affinity in the active site.

Unlike Carbonyl (C=O) vs. Hydroxyl (O-H) differentiation, which is spectrally distinct, the Thione-Thiol equilibrium is often spectrally ambiguous due to vibrational coupling. This guide provides a definitive, data-driven framework for distinguishing these groups using Infrared (IR) Spectroscopy.

Part 1: The Spectral Landscape

The "Silent" Thiol vs. The "Coupled" Thione

The fundamental challenge in assigning these groups lies in their dipole moments and effective masses.

1. The Thiol (S-H) Group: The Silent Witness

The S-H stretching vibration is notoriously weak and often overlooked.

-

Frequency: 2550 – 2600 cm⁻¹

-

Why it’s weak: The S-H bond has a small dipole moment, and its stretching results in a minimal change in dipole moment (

), leading to low IR absorptivity.[3] -

The "Thiol Gap": This band appears in a spectral window (2500–2700 cm⁻¹) where very few other functional groups absorb, making it highly diagnostic if observed.

2. The Thione (C=S) Group: The Coupled Chameleon

Unlike the C=O bond, which produces a clean, isolated band ~1700 cm⁻¹, the C=S bond is heavier and less polarized. Its vibrational frequency falls into the "Fingerprint Region" and couples strongly with C-N stretching and N-H deformation modes.

-

Frequency: 600 – 1550 cm⁻¹ (Highly variable)

-

Character: Strong, but dispersed across multiple "Thioamide Bands."

-

Why it’s coupled: The energy of the C=S stretch is similar to C-N and C-C single bond stretches, causing resonance mixing. You rarely see a "pure" C=S stretch.

Part 2: Diagnostic Comparison (The Data)

The following table synthesizes the classic Thioamide Band Classifications (derived from Rao & Venkataraghavan) required for identifying thione tautomers in heterocyclic drugs.

Table 1: Thione (Thioamide) vs. Thiol Spectral Signatures[4]

| Feature | Thiol (S-H) Form | Thione (C=S) Form |

| Primary Indicator | Thioamide Bands (I - IV) | |

| Frequency Range | 2550 – 2600 cm⁻¹ | 700 – 1550 cm⁻¹ (Distributed) |

| Intensity | Weak / Very Weak | Medium to Strong (Mixed modes) |

| Band Width | Sharp (unless H-bonded) | Broad (due to coupling) |

| Associated Bands | C=N stretch (1600+ cm⁻¹) | N-H stretch (3100–3400 cm⁻¹) |

| Solvent Effect | Minimal shift | Significant shift (Polar solvents stabilize thione) |

| Deuteration Effect | Shifts to ~1850 cm⁻¹ | Band positions change, intensities alter (decoupling) |

Table 2: The "Thioamide Bands" (Critical for Heterocycles)

Use this table when analyzing heterocyclic thiones (e.g., Thiouracil).

| Band | Frequency (cm⁻¹) | Vibrational Assignment (Coupled Modes) | Diagnostic Value |

| I | 1395 – 1570 | Low. Overlaps with Amide II. | |

| II | 1260 – 1420 | Medium. Indicates thione character. | |

| III | 940 – 1140 | High. Often strong in thiones. | |

| IV | 680 – 850 | Critical. The closest to a "pure" C=S stretch. |

Note:

= stretching,= bending/deformation.[1][4]

Part 3: The Tautomerism Logic Pathway

In the solid state (KBr pellet), most "mercapto" heterocycles exist as Thiones . In solution, the equilibrium shifts based on solvent polarity.

Diagram 1: Structural Tautomerism & IR Decision Tree

This diagram visualizes the equilibrium and the logical flow for spectral assignment.

Caption: Logical workflow for distinguishing Thione vs. Thiol tautomers based on spectral evidence.

Part 4: Experimental Validation Protocols

As a scientist, you cannot rely on a single scan. You must perturb the system to validate the assignment.

Protocol A: The "Solvent Scan" (Polarity Shift)

Objective: To observe the equilibrium shift. Thiones are more polar; non-polar solvents favor the Thiol form (if accessible).

-

Prepare Sample: Dissolve 5 mg of analyte in Chloroform (CHCl₃) (non-polar) and DMSO (polar) separately.

-

Acquire Spectra: Use a liquid cell (CaF₂ windows, 0.1 mm path length). Note: Avoid KBr for this step as high pressure favors the thione form.

-

Analysis:

-

In CHCl₃: Look for the emergence of the 2550 cm⁻¹ (S-H) band.

-

In DMSO: Expect disappearance of S-H and intensification of Thioamide Band IV (800-1000 cm⁻¹) .

-

Protocol B: Deuterium Exchange (D₂O Shake)

Objective: To decouple N-H vibrations from C=S bands.

-

Baseline: Run the standard spectrum.

-

Exchange: Shake the solution with D₂O or recrystallize from deuterated solvent.

-

Result:

-

N-H bands (~3200 cm⁻¹) shift to N-D (~2400 cm⁻¹).

-

Thioamide Bands I & II (which contain N-H bending character) will collapse or shift significantly.

-

Thioamide Band IV (mostly C=S) will remain relatively stable or sharpen, confirming the C=S assignment.

-

Part 5: Mechanism of Coupling

Understanding why the bands are coupled allows for better interpretation of derivatives.

Caption: Vibrational coupling mechanism explaining the absence of a distinct C=S peak.

References

-

Rao, C. N. R., & Venkataraghavan, R. (1962).[5] The C=S stretching frequency and the "-N-C=S bands" in the infrared.[6][7] Spectrochimica Acta, 18(4), 541-547. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference Text).

-

Jensen, K. A., & Nielsen, P. H. (1966).[8] Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Link

-

Penland, R. B., et al. (1957). Infrared Absorption Spectra of Inorganic Coordination Complexes. Journal of the American Chemical Society, 79(7), 1575–1578. Link

- Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day.

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scispace.com [scispace.com]

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Thiazole-5-Carboxylates

Executive Summary

Thiazole-5-carboxylates are critical pharmacophores in drug discovery, often serving as core scaffolds in antineoplastic and antimicrobial agents. Their mass spectrometric (MS) analysis presents unique challenges due to the interplay between the electron-rich sulfur atom and the electron-withdrawing ester moiety.

This guide provides a technical comparison of ionization methodologies (EI vs. ESI) and structural differentiation strategies. Unlike simple aromatics, thiazole-5-carboxylates exhibit diagnostic "ortho-effects" and specific ring-opening pathways that serve as fingerprints for structural validation.

Part 1: Methodological Comparison (EI vs. ESI)

For the characterization of thiazole-5-carboxylates, the choice of ionization technique dictates the depth of structural insight. The following table compares Electron Ionization (EI) , the historical gold standard for structural fingerprinting, against Electrospray Ionization (ESI) , the modern standard for coupled LC-MS analysis.

Comparative Performance Matrix

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |

| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |

| Molecular Ion ( | Often weak or absent; rapid fragmentation. | Dominant |

| Fragmentation | Spontaneous, extensive in-source fragmentation. | Controlled via Collision Induced Dissociation (CID). |

| Key Application | Library matching (NIST), fingerprinting small intermediates. | PK/PD studies, metabolite ID, complex mixtures. |

| Thiazole Specificity | Excellent for observing ring cleavage (RDA) patterns. | Excellent for preserving labile ester side chains. |

Expert Insight: While ESI is preferred for biological matrices, EI remains superior for de novo structural elucidation of synthetic intermediates because it forces the thiazole ring to open, revealing the substitution pattern on the C2, C4, and C5 positions.

Part 2: Structural Differentiation & Diagnostic Ions

A common analytical challenge is distinguishing thiazole-5-carboxylates from their thiazole-4-carboxylate isomers. Mass spectrometry offers a distinct advantage here through the "Ortho-Effect."

The "Ortho-Effect" Mechanism

In 4-methyl-thiazole-5-carboxylates (where the methyl and ester groups are adjacent), a specific hydrogen transfer occurs that is absent in the 2,4-disubstituted isomers.

-

Thiazole-5-carboxylate (with C4-alkyl): The close proximity of the C4-alkyl hydrogens to the C5-ester carbonyl oxygen facilitates a hydrogen transfer, leading to the elimination of alcohol (

). -

Thiazole-4-carboxylate: The geometry prevents this interaction, favoring simple

-cleavage (loss of alkoxy group,

Diagnostic Ion Table

| Fragment Type | m/z Transition | Structural Indication |

| McLafferty Rearrangement | Indicates ethyl/propyl ester (requires | |

| Ortho-Effect Elimination | Diagnostic for 5-carboxylate with adjacent C4-alkyl group. | |

| Acylium Ion | General ester marker (non-specific). | |

| RDA Fragment | Thiazole ring disintegration (confirming core scaffold). |

Part 3: Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation allows researchers to predict spectral behavior. The fragmentation of thiazole-5-carboxylates generally proceeds via two competing pathways: Ester-Driven and Ring-Driven .

Pathway A: Ester Modification (Side-Chain)

If the ester is an ethyl or larger group, the McLafferty Rearrangement is the dominant low-energy pathway. The carbonyl oxygen abstracts a

Pathway B: Ring Cleavage (Core)

Following the loss of the ester functionality (usually as CO or

Visualization: Fragmentation Logic Flow

The following diagram illustrates the stepwise degradation of a generic Ethyl 2-methylthiazole-5-carboxylate.

Figure 1: Mechanistic pathway for Ethyl 2-methylthiazole-5-carboxylate fragmentation, highlighting the competition between McLafferty rearrangement and Alpha-cleavage.

Part 4: Experimental Protocol (ESI-MS/MS)

To reproduce these patterns for structural validation, the following protocol ensures optimal ionization and fragmentation coverage. This protocol is self-validating: the observation of the

Materials

-

Solvent A: Water + 0.1% Formic Acid (Proton source).

-

Solvent B: Acetonitrile (Desolvation promoter).

-

Analyte Concentration: 1 µg/mL (avoid saturation/dimerization).

Step-by-Step Workflow

-

Direct Infusion: Introduce sample at 5-10 µL/min into the ESI source.

-

Precursor Isolation: Set Quadrupole 1 (Q1) to pass the

ion with a window of 1.0 Da. -

Energy Ramping (The "Breakdown Curve"):

-

Start Collision Energy (CE) at 5 eV.

-

Increase CE in 5 eV increments up to 50 eV.

-

Validation Check: At ~15-20 eV, the parent ion intensity should drop by 50%, and the Acylium ion (

) should appear.

-

-

MS/MS Acquisition: Record spectra at the CE where the Acylium ion is the base peak (typically 25-35 eV for thiazoles).

Visualization: Method Validation Workflow

Figure 2: Optimization workflow for ESI-MS/MS analysis of thiazole carboxylates, emphasizing the energy ramping feedback loop.

References

-

McLafferty, F. W. (1959).[1] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry. Link

-

Bowie, J. H., Donaghue, P. F., Rodda, H. J., & Simons, B. K. (1968). Electron impact studies. XX. Mass spectra of thiazoles. Tetrahedron. Link

-

MetwareBio . (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Link

-

Chemistry LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. Link

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 2-mercaptothiazole-5-carboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystallographic and spectroscopic characterization of ethyl 2-mercaptothiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1][2] While a definitive crystal structure for this exact molecule is not publicly available, this guide will leverage data from closely related analogs to present a robust analytical framework. We will explore the gold-standard technique of single-crystal X-ray diffraction and compare its outputs with complementary spectroscopic methods, offering a holistic view of structural analysis.

The Central Role of Thiazoles in Medicinal Chemistry

Thiazole rings are a cornerstone in the synthesis of bioactive compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The functional groups appended to the thiazole core significantly influence its biological activity, making detailed structural characterization a critical step in rational drug design. The title compound, ethyl 2-mercaptothiazole-5-carboxylate, possesses key functionalities—a mercapto group and an ethyl carboxylate—that offer sites for molecular interactions and further chemical modification.

I. The Definitive Method: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

A. Experimental Protocol: From Crystal to Structure

The journey from a powdered sample to a fully resolved crystal structure is a meticulous process. The following protocol outlines the essential steps, drawing upon established crystallographic methodologies.

Step 1: Crystallization The initial and often most challenging step is growing single crystals of sufficient size and quality. For a compound like ethyl 2-mercaptothiazole-5-carboxylate, various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Step 2: Crystal Mounting and Data Collection A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically around 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4]